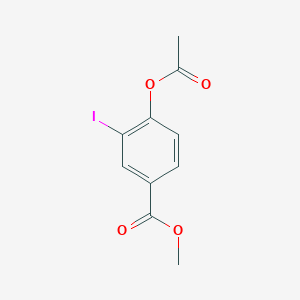

Methyl 4-acetoxy-3-iodobenzoate

Description

Methyl 4-acetoxy-3-iodobenzoate (CAS: 1131614-03-3) is a substituted benzoate ester featuring an acetoxy group (–OAc) at the para position (C4) and an iodine atom at the meta position (C3) relative to the methyl ester (–COOCH₃) group . This compound is structurally significant in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns. The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the acetoxy group can undergo hydrolysis to yield phenolic derivatives or serve as a protecting group in multistep syntheses.

Properties

CAS No. |

1131614-03-3 |

|---|---|

Molecular Formula |

C10H9IO4 |

Molecular Weight |

320.08 g/mol |

IUPAC Name |

methyl 4-acetyloxy-3-iodobenzoate |

InChI |

InChI=1S/C10H9IO4/c1-6(12)15-9-4-3-7(5-8(9)11)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

IGELHTCKLVEYLF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₉IO₄

- Molecular Weight : 320.09 g/mol (calculated based on substituents)

- Applications : Primarily used as an intermediate in pharmaceutical and agrochemical research, particularly in the development of iodinated aromatic scaffolds .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between Methyl 4-acetoxy-3-iodobenzoate and its analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

Acetoxy vs. Hydroxy Groups: this compound’s acetoxy group enhances stability compared to the phenolic –OH in Methyl 4-hydroxy-3-iodobenzoate. The latter is prone to oxidation or unwanted side reactions under acidic/basic conditions, limiting its utility in harsh reaction environments . Hydrolysis of the acetoxy group in the former yields Methyl 4-hydroxy-3-iodobenzoate, enabling modular synthesis of hydroxylated aromatics .

Amino vs. Acetoxy Substituents: Methyl 4-amino-3-iodobenzoate (m.p. 86–91°C) exhibits nucleophilic reactivity at the –NH₂ group, making it suitable for forming amide bonds or heterocycles in agrochemicals . In contrast, the acetoxy group in this compound is electrophilic, favoring acyl transfer or elimination reactions.

Iodine Positional Effects :

- Methyl 4-iodobenzoate lacks substituents at C3, simplifying its use in cross-coupling reactions. However, the absence of a C3 functional group reduces its versatility compared to this compound, which offers two reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.